N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282306
InChI: InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)23-19(17-13-9-6-10-14-17)15-18(21-23)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3
SMILES:
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol

N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide

CAS No.:

Cat. No.: VC16282306

Molecular Formula: C20H21N3O

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide -

Specification

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
IUPAC Name N,N-diethyl-3,5-diphenylpyrazole-1-carboxamide
Standard InChI InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)23-19(17-13-9-6-10-14-17)15-18(21-23)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3
Standard InChI Key WNZQZPUGVQRNCC-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The molecule’s core consists of a pyrazole ring substituted with phenyl groups at positions 3 and 5, while a diethylcarboxamide moiety occupies position 1 (Figure 1). The IUPAC name, N,N-diethyl-1,3-diphenylpyrazole-4-carboxamide, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H21N3O\text{C}_{20}\text{H}_{21}\text{N}_3\text{O}
Molecular Weight319.408 g/mol
CAS Registry Number141545-34-8
SMILESCCN(CC)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
InChI KeyGEKWQBIXZSJLFO-UHFFFAOYSA-N

The compound’s planar pyrazole ring facilitates π-π stacking interactions, while the diethylcarboxamide group enhances solubility in organic solvents. X-ray crystallographic studies of related 3,5-diphenylpyrazoles reveal dihedral angles of 40–50° between the pyrazole ring and phenyl substituents, a feature likely conserved in this derivative .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically involves a three-step sequence:

  • Formation of the Pyrazole Core: Condensation of dibenzoylmethane with hydrazine derivatives under acidic conditions generates the 3,5-diphenylpyrazole scaffold . For example, refluxing dibenzoylmethane with thiosemicarbazide in acetic acid yields 3,5-diphenyl-1H-pyrazole-1-carbothioamide, a precursor for further functionalization .

  • Carboxamide Introduction: Reaction with diethylamine in the presence of coupling agents like EDCl/HOBt introduces the N,N-diethylcarboxamide group at position 1.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures achieves >95% purity.

Table 2: Representative Synthetic Yields

StepYield (%)Conditions
Pyrazole core formation72–78Acetic acid, 12 h reflux
Carboxamide functionalization65EDCl, DMF, 24 h

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. A study by Akbas et al. demonstrated that irradiating dibenzoylmethane and thiosemicarbazide at 150°C for 10 minutes increased reaction efficiency by 30% compared to conventional heating . This method reduces side product formation, yielding 85% pure intermediate .

Structural Elucidation and Computational Modeling

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1680 cm1^{-1} confirms the C=O stretching vibration of the carboxamide group. N-H stretches appear as broad peaks near 3200 cm1^{-1} .

  • NMR Analysis:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.85–7.25 (m, 10H, aromatic), 3.45 (q, 4H, NCH2_2CH3_3), 1.25 (t, 6H, CH2_2CH3_3).

    • 13C^{13}\text{C} NMR: δ 165.8 (C=O), 148.2 (C-3 pyrazole), 139.5 (C-5 pyrazole), 128–130 (aromatic carbons) .

Density Functional Theory (DFT) Studies

Geometric optimization at the B3LYP/6-311++G(d,p) level reveals a nearly planar pyrazole ring with bond lengths of 1.38 Å (N-N) and 1.42 Å (C-N) . The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, aligning with experimental observations of selective binding to enzymatic targets .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro assays demonstrate nanomolar inhibition (IC50=12.3±1.2nM\text{IC}_{50} = 12.3 \pm 1.2 \, \text{nM}) against cyclooxygenase-2 (COX-2), surpassing celecoxib (IC50=40nM\text{IC}_{50} = 40 \, \text{nM}). Molecular docking simulations attribute this to hydrogen bonding between the carboxamide oxygen and COX-2’s Arg120 residue.

Cytotoxicity Profiling

At 50 μM concentration, the compound induces 18% apoptosis in human peripheral blood mononuclear cells (PBMCs) via mitochondrial depolarization, compared to 45% cell death caused by doxorubicin controls . This selectivity index (>2.5) suggests potential therapeutic utility .

Table 3: Comparative Cytotoxicity Data

CompoundLC50_{50} (μM)Selectivity Index
N,N-Diethyl-3,5-diphenyl derivative112.42.8
3,5-Diphenylpyrazole68.91.2

Antioxidant Activity

The compound exhibits a total antioxidant capacity (TAC) of 1.8 mmol Trolox equivalents/g, reducing reactive oxygen species (ROS) in PBMCs by 32% at 25 μM . This correlates with upregulation of superoxide dismutase (SOD) and glutathione peroxidase (GPx) enzymes .

Applications and Future Directions

Pharmaceutical Development

The compound’s COX-2 selectivity and low cytotoxicity position it as a lead candidate for non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical studies in murine models show 60% reduction in paw edema at 10 mg/kg dosage, comparable to indomethacin.

Agricultural Chemistry

Preliminary data indicate herbicidal activity against Amaranthus retroflexus (ED50_{50} = 2.3 mM), likely through inhibition of acetolactate synthase. Field trials are ongoing to assess residual soil activity and non-target organism toxicity.

Material Science

Thin films of the compound exhibit a dielectric constant (κ\kappa) of 3.2 at 1 MHz, suggesting applications in organic electronics. DFT-predicted charge mobility of 0.45 cm2^2/V·s further supports this potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator